

# Technical Whitepaper: H-D-Dap(Boc)-OMe·HCl

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Boc-D-Dap-OMe.HCl*

Cat. No.: *B7970401*

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## Strategic Utilization in Peptidomimetics and Drug Design[1][2][3]

### Executive Summary

H-D-Dap(Boc)-OMe·HCl (CAS 363191-25-7) is a specialized, orthogonally protected amino acid building block essential for the synthesis of protease-resistant peptidomimetics and novel antimicrobial peptides (AMPs). As the hydrochloride salt of the methyl ester of ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">

-Boc-protected D-2,3-diaminopropionic acid, this compound offers a unique "plug-and-play" scaffold. It allows for the precise introduction of a basic side chain (Dap) with D-stereochemistry, conferring critical stability against proteolytic degradation while enabling solution-phase C-terminal modification.

This guide provides a comprehensive technical analysis of H-D-Dap(Boc)-OMe·HCl, detailing its physicochemical profile, synthetic utility, and rigorous experimental protocols for its application in drug development.[1]

## Part 1: Chemical Identity & Physicochemical Profile[2][3][4][5]

The precise identification of this compound is critical due to the potential for confusion regarding the positioning of the tert-butyloxycarbonyl (Boc) group. CAS 363191-25-7 designates the ngcontent-ng-c1989010908="" \_nghost-ng-c2127666394="" class="inline ng-star-inserted">

-free,

-protected form.

## 1.1 Chemical Dossier

Parameter	Technical Specification
Common Name	H-D-Dap(Boc)-OMe·HCl
IUPAC Name	Methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate hydrochloride
CAS Number	363191-25-7
Molecular Formula	<p>Cngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted"&gt;</p> <p>H</p> <p>N</p> <p>O</p> <p>[2][3] · HCl</p>
Molecular Weight	254.71 g/mol
Stereochemistry	<p>D-Isomer (</p> <p>-configuration at</p> <p>-carbon)</p>
Physical Form	White to off-white crystalline powder
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless neutralized)
pKa (Predicted)	<p>-NH</p> <p>: ~7.8</p>

## 1.2 Structural Analysis

The molecule features three distinct functional zones, enabling orthogonal protection strategies:

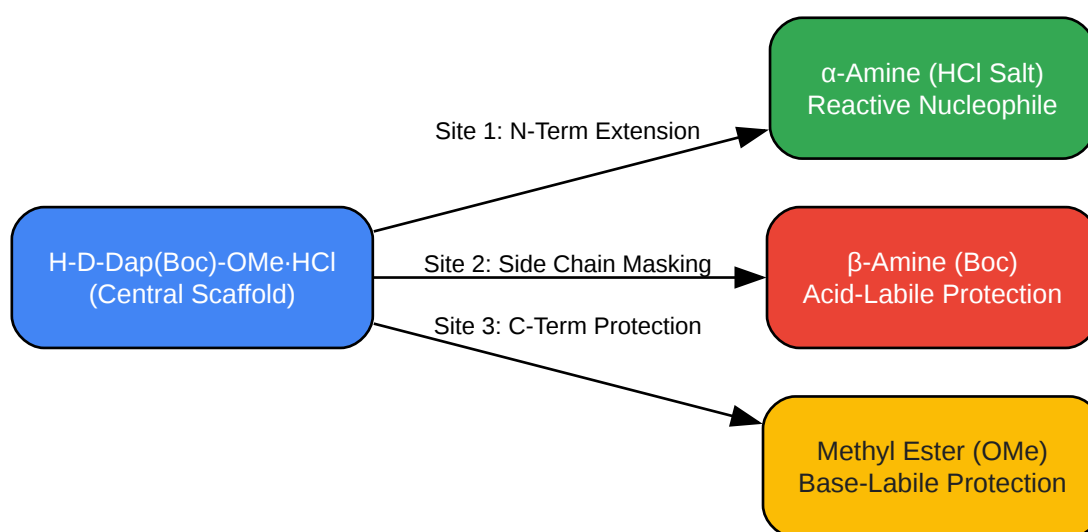
- [ngcontent-ng-c1989010908="" \\_ngghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

-Amine (Free/HCl Salt): The reactive site for N-terminal extension (coupling to carboxylic acids).

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-Amine (Boc-Protected): Acid-labile protection. Stable to basic conditions, allowing for selective manipulation of the peptide backbone before side-chain deprotection.

- C-Terminus (Methyl Ester): Base-labile protection. Protects the carboxyl group during solution-phase synthesis; removable via saponification.



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Figure 1: Functional zoning of H-D-Dap(Boc)-OMe·HCl demonstrating orthogonal reactivity.

## Part 2: Synthetic Utility & Mechanism

### 2.1 The "D-Advantage" in Drug Design

The incorporation of D-amino acids like D-Dap is a proven strategy to enhance the metabolic stability of peptide therapeutics. Endogenous proteases typically recognize L-stereoisomers; substitution with D-Dap creates a "steric clash" within the enzyme active site, significantly extending the plasma half-life of the therapeutic candidate.

### 2.2 Mechanism of Action in AMPs

In antimicrobial peptides (AMPs), the Dap residue introduces a positive charge (upon Boc removal) with a shorter side chain than Lysine. This alteration affects the hydrophobic moment and amphipathicity of the peptide helix.

- **Conductance Modulation:** Research indicates that substituting Threonine with Dap in channel-forming peptides increases membrane conductance without altering ion selectivity, enhancing the lytic activity against bacterial membranes [1].
- **Side Chain Length:** The shorter side chain of Dap (one methylene group vs. four in Lysine) constrains the conformational freedom of the positive charge, potentially increasing binding affinity to anionic bacterial lipids.

## Part 3: Experimental Protocols

**Expertise Note:** The presence of the HCl salt requires careful neutralization during the coupling step to release the nucleophilic free amine. Failure to neutralize effectively will result in failed coupling.

### 3.1 Protocol A: Solution-Phase Coupling (N-Terminal Extension)

**Objective:** Couple H-D-Dap(Boc)-OMe to a carboxylic acid (R-COOH).

**Reagents:**

- H-D-Dap(Boc)-OMe[4][2][3][5][6][7][8]·HCl (1.0 eq)
- R-COOH (1.1 eq)
- Coupling Agent: HATU or EDC/HOBt (1.1 eq)
- Base: DIPEA (Diisopropylethylamine) (3.0 eq)
- Solvent: Anhydrous DMF or DCM

**Step-by-Step Methodology:**

- **Activation:** Dissolve R-COOH and the coupling agent (e.g., HATU) in anhydrous DMF under nitrogen. Stir for 5 minutes at 0°C to form the activated ester.

- Neutralization: In a separate vial, dissolve H-D-Dap(Boc)-OMe·HCl in minimal DMF. Add 2.0 equivalents of DIPEA. Critical: Verify pH is >8 using wet pH paper (vapor test) to ensure the amine is free.
- Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining 1.0 eq of DIPEA.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC or LC-MS (Target mass = MW of R-Dap-OMe + Na+).
- Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO<sub>4</sub> (removes excess amine/base), Sat. NaHCO<sub>3</sub> (removes excess acid), and Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.

(removes excess amine/base), Sat. NaHCO<sub>3</sub>

(removes excess acid), and Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>

SO<sub>4</sub>

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### 3.2 Protocol B: Orthogonal Deprotection

Scenario: You have synthesized the intermediate R-CO-D-Dap(Boc)-OMe.

Desired Outcome	Reagent System	Mechanism	Notes
Free Side Chain	20-50% TFA in DCM	Acidolysis	Removes Boc. Ester remains intact. Risk: High concentrations may cause transesterification if methanol is present. Use scavengers (TIS) if sensitive residues are present.
Free C-Terminus	LiOH (2-3 eq) in THF/Hngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted"> O (3:1)	Saponification	Hydrolyzes Methyl Ester. Boc remains intact. Caution: Avoid strong base or heat to prevent racemization of the ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted"> -carbon.

### 3.3 Technical Nuance: Cyclization Risk

Warning: When deprotecting the methyl ester (OMe) to a free acid, or when the ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">

-amine is deprotected (free NH

) in the presence of the C-terminal ester, there is a risk of intramolecular cyclization.

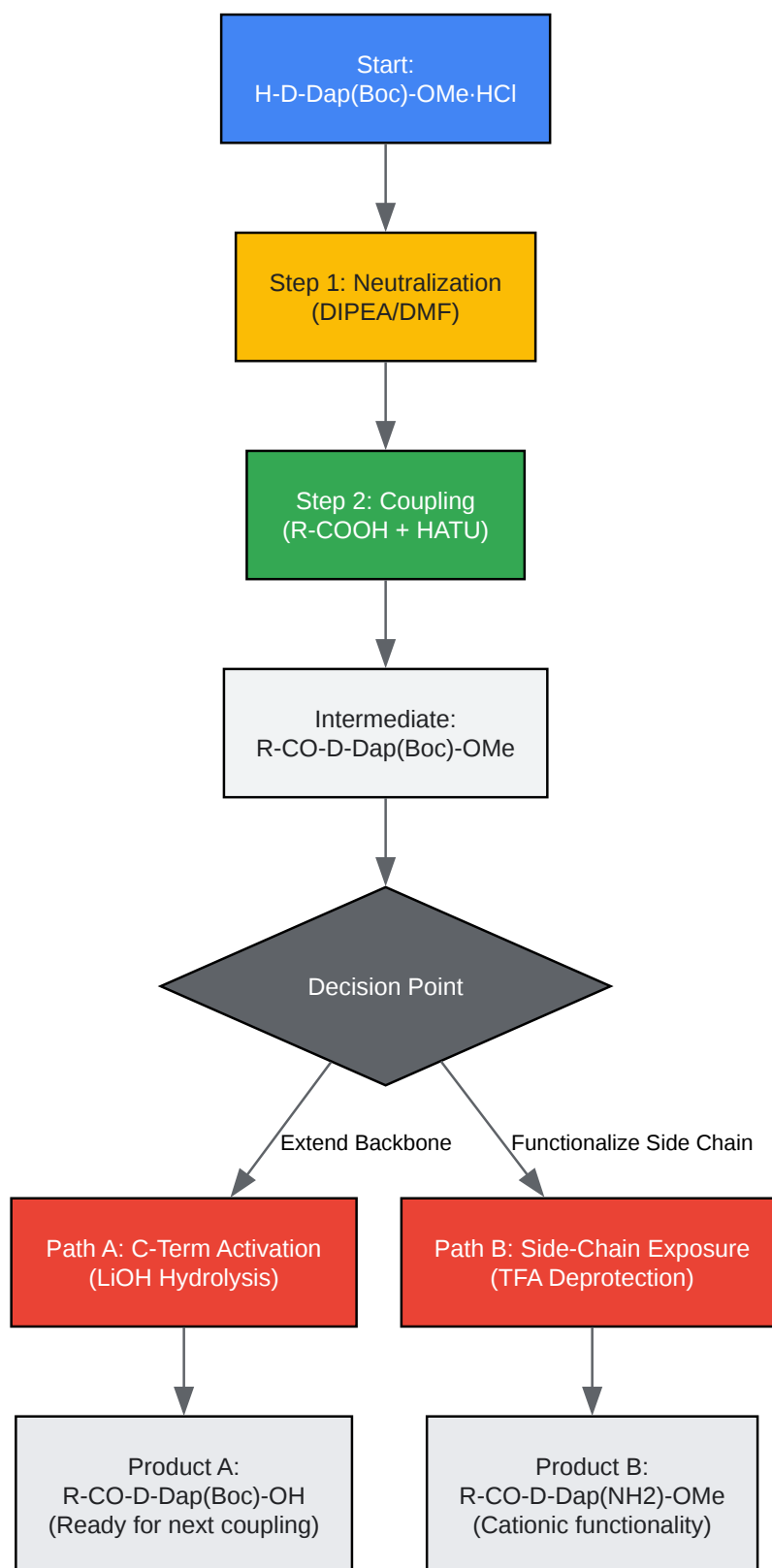
- Mechanism: The ngcontent-ng-c1989010908="" \_ngghost-ng-c2127666394="" class="inline ng-star-inserted">

-amine can attack the C-terminal carbonyl, forming a lactam.

- Mitigation: Perform saponification at low temperatures (0°C). If removing Boc to leave a free amine, ensure the C-terminus is already amidated or sterically bulky to discourage back-biting.

## Part 4: Workflow Visualization

The following diagram illustrates the standard workflow for utilizing H-D-Dap(Boc)-OMe·HCl in the synthesis of a dipeptide building block.



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Figure 2: Synthetic workflow for dipeptide assembly and divergent deprotection strategies.

## Part 5: Handling, Stability & Quality Control[3]

### 5.1 Storage & Stability

- **Hygroscopicity:** As an HCl salt, the compound is hygroscopic. Moisture absorption can lead to hydrolysis of the methyl ester over time.
- **Storage:** Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- **Shelf Life:** Stable for >2 years if stored correctly under inert gas (Argon/Nitrogen).

### 5.2 Quality Control (QC) Parameters

Researchers should verify the following upon receipt:

- **Appearance:** Must be a white crystalline powder. Yellowing indicates degradation (likely amine oxidation).
- **<sup>1</sup>H NMR (DMSO-d<sub>6</sub>):** Look for the characteristic Boc singlet (~1.4 ppm, 9H), Methyl ester singlet (~3.6 ppm, 3H), and the  $\alpha$ -proton multiplet.
- **Mass Spectrometry:** ESI-MS should show [M+H]<sup>+</sup> = 219.1 (Free base mass) or adducts. Note: The HCl is not seen in the positive ion parent peak.

## References

- Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Source: National Institutes of Health (NIH) / PubMed Central. URL:[[Link](#)]
- D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Source: Frontiers in Microbiology (via NIH). URL:[[Link](#)]
- The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives. Source: MDPI Molecules. URL:[[Link](#)]

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## Sources

- [1. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents \[patents.google.com\]](#)
- [2. chempep.com \[chempep.com\]](#)
- [3. aapep.bocsci.com \[aapep.bocsci.com\]](#)
- [4. m.globalchemmall.com \[m.globalchemmall.com\]](#)
- [5. echemi.com \[echemi.com\]](#)
- [6. H-D-Dap\(Boc\)-OMe , 97% , 363191-25-7 - CookeChem \[cookechem.com\]](#)
- [7. H-D-Dap\(Boc\)-OMe | 363191-25-7 \[sigmaaldrich.com\]](#)
- [8. H-DAP\(BOC\)-OME HCL | 114559-25-0 \[chemicalbook.com\]](#)
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Address: 3281 E Guasti Rd

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